![molecular formula C10H19BO3 B066911 trans-3-Methoxy-1-propenylboronic acid pinacol ester CAS No. 165059-42-7](/img/structure/B66911.png)
trans-3-Methoxy-1-propenylboronic acid pinacol ester
Overview
Description
“trans-3-Methoxy-1-propenylboronic acid pinacol ester” is a chemical compound with the empirical formula C10H19BO3 . It is also known by the synonym "(E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" .
Molecular Structure Analysis
The linear formula of “trans-3-Methoxy-1-propenylboronic acid pinacol ester” is C10H19BO3 . The compound is part of the Boronic Acids & Derivatives category .Physical And Chemical Properties Analysis
“trans-3-Methoxy-1-propenylboronic acid pinacol ester” has a refractive index of n20/D 1.4430 (lit.), a boiling point of 229-230 °C (lit.), and a density of 0.933 g/mL at 25 °C (lit.) . Its molecular weight is 198.07 .Scientific Research Applications
Organic Synthesis
This compound is a highly valuable building block in organic synthesis . It’s particularly useful in the functionalizing deboronation of alkyl boronic esters . The boron moiety can be converted into a broad range of functional groups .
Protodeboronation
Protodeboronation of pinacol boronic esters is a significant application of this compound . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .
Hydromethylation Sequence
The compound has been applied to a hydromethylation sequence in the methoxy protected (−)-Δ8-THC and cholesterol . This sequence is a part of the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
The compound plays a crucial role in the Suzuki–Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Carbon-Carbon Bond Forming Processes
Alkynylboronates, such as this compound, participate in a variety of regio- and stereoselective carbon-carbon bond forming processes . These include enyne cross-metathesis and the Alder ene reaction .
Research and Experimental Use
The compound is offered for experimental and research use . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Mechanism of Action
Target of Action
trans-3-Methoxy-1-propenylboronic acid pinacol ester primarily targets enzymes and proteins that contain active sites capable of interacting with boronic acid derivatives. These targets often include serine proteases and other enzymes involved in metabolic pathways. The boronic acid moiety can form reversible covalent bonds with the active site serine residues, inhibiting enzyme activity .
Mode of Action
The compound interacts with its targets through the boronic acid group, which forms a reversible covalent bond with the hydroxyl group of serine residues in the active site of enzymes. This interaction inhibits the enzyme’s catalytic activity by blocking substrate access or altering the enzyme’s conformation. This reversible inhibition allows for controlled modulation of enzyme activity .
Biochemical Pathways
By inhibiting specific enzymes, trans-3-Methoxy-1-propenylboronic acid pinacol ester can affect various biochemical pathways. For example, inhibition of serine proteases can disrupt protein degradation and processing pathways, leading to altered cellular functions. This can have downstream effects on signaling pathways, metabolic processes, and cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of trans-3-Methoxy-1-propenylboronic acid pinacol ester involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its small molecular size and moderate lipophilicity. It is distributed throughout the body, with a preference for tissues with high enzyme activity. Metabolism may involve hydrolysis of the ester bond, releasing the active boronic acid. Excretion is primarily through the kidneys .
Result of Action
At the molecular level, the inhibition of target enzymes by trans-3-Methoxy-1-propenylboronic acid pinacol ester results in decreased enzyme activity, leading to reduced substrate turnover. At the cellular level, this can cause accumulation of substrates, disruption of metabolic processes, and altered cellular signaling. These effects can lead to changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of trans-3-Methoxy-1-propenylboronic acid pinacol ester. The compound is stable under physiological pH but may hydrolyze under extreme pH conditions. Temperature variations can affect its stability and interaction with target enzymes. Additionally, the presence of competing substrates or inhibitors can modulate its efficacy .
: Catalytic protodeboronation of pinacol boronic esters : Selection of boron reagents for Suzuki–Miyaura coupling : trans-3-Methoxy-1-propenylboronic acid pinacol ester 95 165059-42-7 : Susceptibility to hydrolysis of phenylboronic pinacol esters
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAOFKFCKHJXRU-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165059-42-7 | |
Record name | trans-3-Methoxy-1-propenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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